molecular formula C18H22N2O2S B5716781 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

Cat. No.: B5716781
M. Wt: 330.4 g/mol
InChI Key: IIARDYHDQPZXHT-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring and a thiophene ring connected through a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiophene Intermediate: The thiophene ring is prepared by reacting 3-methylthiophene with appropriate reagents.

    Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a piperazine linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a central nervous system agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target, but it often involves modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is unique due to its specific combination of benzodioxole and thiophene rings connected through a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-9-23-18(14)12-20-7-5-19(6-8-20)11-15-2-3-16-17(10-15)22-13-21-16/h2-4,9-10H,5-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIARDYHDQPZXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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